[2-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
Overview
Description
[2-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzoxazole moiety, and a hydroxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone typically involves multiple steps, including the formation of the piperidine ring, the attachment of the hydroxyphenyl group, and the incorporation of the benzoxazole moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the hydroxyphenyl group is introduced to the piperidine ring.
Incorporation of the Benzoxazole Moiety: This can be done through condensation reactions involving 2-aminophenol and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidine ring and benzoxazole moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [2-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring and benzoxazole moiety can also contribute to the compound’s overall biological activity by stabilizing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Hydroxyphenyl)ethyl]piperidine: Lacks the benzoxazole moiety.
[2-(2-Methoxyethyl)-1,3-benzoxazole]: Lacks the piperidine ring and hydroxyphenyl group.
[2-(3-Hydroxyphenyl)ethyl]benzoxazole: Lacks the piperidine ring.
Uniqueness
[2-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is unique due to its combination of a piperidine ring, a hydroxyphenyl group, and a benzoxazole moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[2-[2-(3-hydroxyphenyl)ethyl]piperidin-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-29-14-12-23-25-21-11-9-18(16-22(21)30-23)24(28)26-13-3-2-6-19(26)10-8-17-5-4-7-20(27)15-17/h4-5,7,9,11,15-16,19,27H,2-3,6,8,10,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBKUHYCJBZRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCCCC3CCC4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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